4-Bromo-2-cyanobiphenyl
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Overview
Description
4-Bromo-2-cyanobiphenyl is an organic compound with the molecular formula C14H10BrN. It is a significant pharmaceutical intermediate and organic synthetic material used in the preparation of various drugs, particularly those in the sartan class such as azilsartan ester and temisartan . This compound is also utilized in the synthesis of other pyrazolines and related derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-cyanobiphenyl can be synthesized using 2-cyano-4-methylbiphenyl as a raw material. One method involves dissolving 10g of 2-cyano-4-methylbiphenyl in 30mL of dichloromethane, followed by the addition of 9g of dibromo hydantoin dissolved in 30mL of dichloromethane . The mixture is then subjected to a flow reactor at a constant temperature of 50°C with 475nm LED light for 30 minutes .
Industrial Production Methods: An industrially advantageous method involves treating 4’-methyl-2-cyanobiphenyl with bromine in a halogenated hydrocarbon solvent or an alkane solvent having 5 to 7 carbon atoms . This method is preferred due to its high yield and the use of inexpensive starting materials .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyanobiphenyl undergoes various types of reactions, including:
Substitution Reactions: Common reagents include bromine and N-bromosuccinimide.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Bromination: Using bromine or N-bromosuccinimide in the presence of a radical initiator such as dibenzoyl peroxide.
Solvents: Dichloromethane, halogenated hydrocarbons, and alkanes are commonly used.
Major Products:
Monobromo Products: The primary product is this compound itself.
Dibromo Products: These can form as by-products but are generally minimized in optimized reactions.
Scientific Research Applications
4-Bromo-2-cyanobiphenyl is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism by which 4-bromo-2-cyanobiphenyl exerts its effects is primarily through its role as a pharmaceutical intermediate. It is involved in the synthesis of drugs that act as angiotensin II receptor antagonists, which help in regulating blood pressure by blocking the effects of angiotensin II, a potent vasoconstrictor . The molecular targets include the angiotensin II receptors, and the pathways involved are those related to the renin-angiotensin system .
Comparison with Similar Compounds
- 2-Cyano-4’-bromomethylbiphenyl
- 4’-Bromomethylbiphenyl-2-carbonitrile
- 4’-Bromomethyl-[1,1’-biphenyl]-2-carbonitrile
Uniqueness: 4-Bromo-2-cyanobiphenyl is unique due to its specific application in the synthesis of sartan-class drugs. Its structure allows for effective interaction with angiotensin II receptors, making it a crucial intermediate in the pharmaceutical industry .
Properties
Molecular Formula |
C13H8BrN |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
5-bromo-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8BrN/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8H |
InChI Key |
SVSPXTFMNFINCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C#N |
Origin of Product |
United States |
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